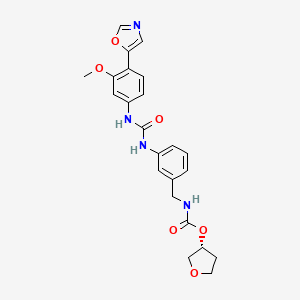
Salpyran (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salpyran (hydrochloride) is a selective chelator for copper (II) ions, exhibiting potential therapeutic applications. It is known for its high affinity for copper ions and its ability to form stable complexes, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salpyran (hydrochloride) is synthesized through a series of chemical reactions involving the formation of a tetradentate ligand.
Industrial Production Methods
The industrial production of Salpyran (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Salpyran (hydrochloride) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with copper (II) ions, which is the primary reaction of interest.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Chelation: Copper (II) chloride is used to form the chelate complex.
Major Products Formed
Oxidation: Reactive oxygen species.
Chelation: Stable copper (II) complexes.
Scientific Research Applications
Salpyran (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Salpyran (hydrochloride) exerts its effects by selectively binding to copper (II) ions, forming stable complexes. This chelation process prevents the copper ions from participating in reactions that generate reactive oxygen species, thereby reducing oxidative stress. The molecular targets include copper ions, and the pathways involved are primarily related to metal ion homeostasis and oxidative stress reduction .
Comparison with Similar Compounds
Similar Compounds
Salpyran dihydrochloride: Another form of Salpyran with similar chelating properties.
Clioquinol: A less selective copper chelator with lower affinity for copper ions compared to Salpyran.
Uniqueness
Salpyran (hydrochloride) is unique due to its high selectivity and affinity for copper (II) ions, making it more effective in applications requiring precise copper ion chelation. Its ability to form stable complexes at physiological pH values further enhances its therapeutic potential .
Properties
Molecular Formula |
C15H20ClN3O |
|---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;/h1-8,16-17,19H,9-12H2;1H |
InChI Key |
LVPIOOIPCFRMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


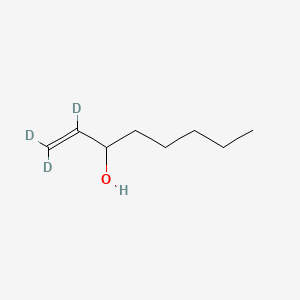

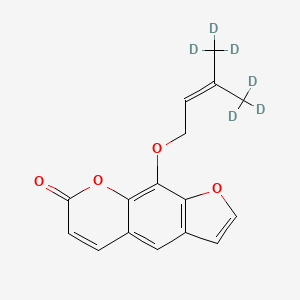
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)
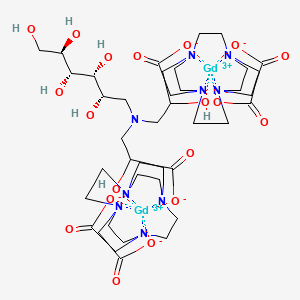
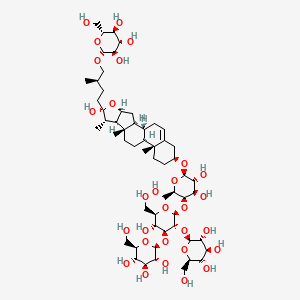
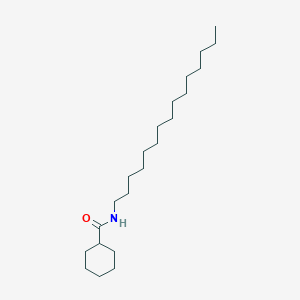
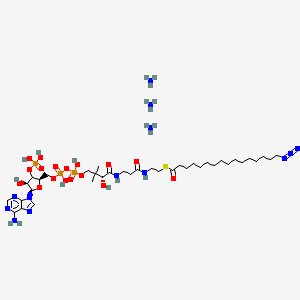
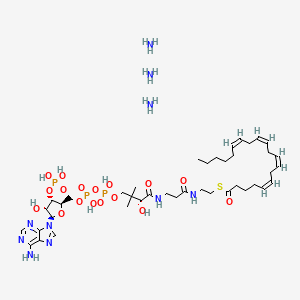

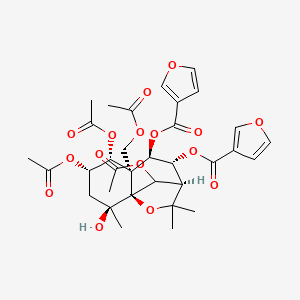
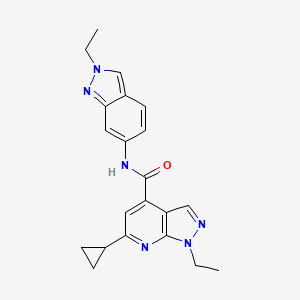
![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
